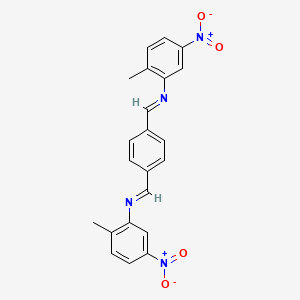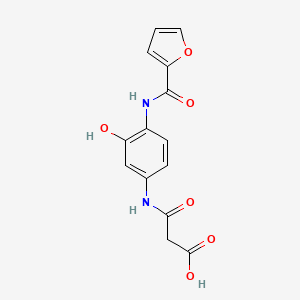
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid is a complex organic compound that features a furan ring, an amide group, and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid typically involves the following steps:
Formation of the Furan-2-carboxamide: This step involves the reaction of furan-2-carboxylic acid with an amine (such as furfurylamine) in the presence of coupling reagents like DMT/NMM/TsO− or EDC under microwave-assisted conditions.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be introduced through a substitution reaction where a hydroxyphenylamine reacts with the furan-2-carboxamide intermediate.
Formation of the Final Product: The final step involves the coupling of the hydroxyphenylamine derivative with a suitable carboxylic acid derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications to improve reaction efficiency and reduce production time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The furan ring and hydroxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH−) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan and phenyl derivatives.
科学研究应用
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
相似化合物的比较
Similar Compounds
Furan-2-carboxamide Derivatives: These compounds share the furan ring and amide group but differ in the substituents on the furan ring.
Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups but different amide or carboxylic acid functionalities.
Uniqueness
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid is unique due to its combination of a furan ring, hydroxyphenyl group, and amide functionality, which imparts distinct chemical and biological properties .
属性
分子式 |
C14H12N2O6 |
|---|---|
分子量 |
304.25 g/mol |
IUPAC 名称 |
3-[4-(furan-2-carbonylamino)-3-hydroxyanilino]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H12N2O6/c17-10-6-8(15-12(18)7-13(19)20)3-4-9(10)16-14(21)11-2-1-5-22-11/h1-6,17H,7H2,(H,15,18)(H,16,21)(H,19,20) |
InChI 键 |
JOUVTWXQAQFBGR-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



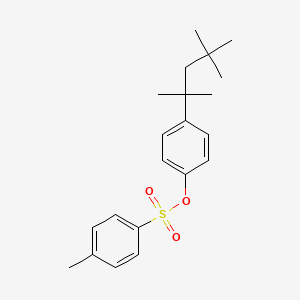



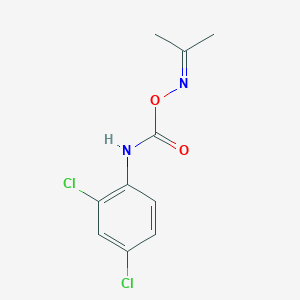


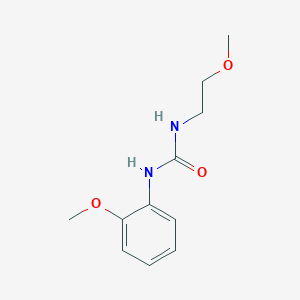
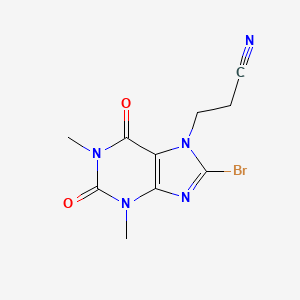
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)
![4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11961232.png)

